4-Bromo-5-nitropyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quantum Mechanical and Spectroscopic Analysis

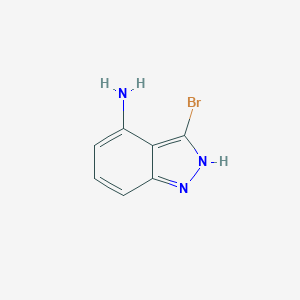

The molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been thoroughly investigated through both experimental and theoretical approaches. Density Functional Theory (DFT) calculations using the B3LYP method and a 6-311++G(d,p) basis set provided vibrational frequencies that align well with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was optimized, and various quantum chemical parameters were calculated, including HOMO-LUMO energies, electronegativity, and chemical potential. The title compound's low softness and high electrophilicity index suggest significant biological activity. Additionally, the compound's potential as a Non-Linear Optical (NLO) material is indicated by its high first-order hyperpolarizability and non-zero dipole moment. Docking studies with the protein 5FCT, a Dihydrofolate synthase inhibitor, revealed a minimum binding energy, suggesting potential biological interactions .

Vibrational Spectroscopy and Geometry

The vibrational spectra of 5-bromo-2-nitropyridine have been recorded using FT-Raman and FT-IR spectroscopy. The equilibrium geometry, natural atomic charges, and vibrational frequencies were calculated using the B3LYP method with a 6-311++G(d,p) basis set. The theoretical wavenumbers showed excellent agreement with experimental values, and a detailed interpretation of the spectra was provided based on the calculated potential energy distribution (PED). The theoretical spectrograms for the Raman and IR spectra of the molecule have been constructed, contributing to a deeper understanding of its vibrational properties .

Chemical Reactions and Nitro-group Migration

A study on the reaction of 3-bromo-4-nitropyridine with amine revealed an unexpected nitro-group migration product, in addition to the anticipated nucleophilic substitution products. The rearrangement mechanism was explored through systematic studies involving various solvents and bases, which showed that the nitro-group migration occurs in polar aprotic solvents. This finding adds a new dimension to the understanding of the reactivity of nitropyridines and the influence of reaction conditions on product distribution .

Synthesis and Rearrangements

The synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles in the presence of triethylamine has been reported. The reaction outcomes varied depending on the substituents on the phenyl group, with some derivatives exclusively forming imidazopyridines, while others yielded a mixture of products. This study provides insight into the reactivity of nitropyridine-substituted isoxazolones and the influence of substituents on the rearrangement pathways .

Reactions with Aromatic Amines

The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines have been investigated. The expected 2-arylaminomethyl-3-nitropyridines were obtained at room temperature, but at higher temperatures, the products shifted to 2H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[3,4-c]pyridines, respectively. This study highlights the temperature-dependent reactivity of bromomethyl-nitropyridines with aromatic amines and the formation of pyrazolo-pyridine derivatives .

N-Nitration of Secondary Amines

The N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one has been explored. The nitration process, facilitated by copper nitrate trihydrate in acetic anhydride, yielded 4-chloro-2-nitro-5-substituted-pyridazin-3-ones. The derivatives demonstrated excellent nitro group transfer potential, and the N-nitration of secondary amines proceeded under mild neutral conditions with good yields. This research provides a method for the synthesis of N-nitramines, which are valuable in various chemical applications .

科学的研究の応用

Large-Scale Synthesis

4-Bromo-5-nitropyridin-2-amine serves as a precursor in the synthesis of other complex molecules. For instance, it has been used in hydrogen peroxide oxidations to prepare 5-Bromo-2-nitropyridine on a large scale. This process highlights the importance of safety and reproducibility in industrial chemical synthesis, providing a robust protocol for large-scale production with consistent results (Agosti et al., 2017).

Molecular Structure and Vibrational Characteristics

A study on 2-Amino-3-bromo-5-nitropyridine, closely related to 4-Bromo-5-nitropyridin-2-amine, involved detailed experimental and theoretical investigations into its molecular structure, electronic, and vibrational characteristics. The research utilized DFT/B3LYP calculations to compare with experimental FT-IR and FT-Raman spectral data, highlighting the compound's potential in non-linear optical (NLO) materials due to its high β value and non-zero dipole moment (Abraham et al., 2017).

Catalysis and Green Chemistry

The compound has applications in catalysis and green chemistry, particularly in the reduction of nitro compounds to amines, a key transformation in organic synthesis. Graphene-based catalysts have been developed for this purpose, offering advantages such as high catalytic efficiency, straightforward work-up, and good recovery. This research underscores the environmental benefits of using non-toxic catalysts in synthesizing biologically active molecules (Nasrollahzadeh et al., 2020).

Development of Fluorescent Probes

4-Bromo-5-nitropyridin-2-amine derivatives have been synthesized and investigated as fluorescent probes for the detection of metal ions in aqueous media. This application is crucial for environmental monitoring and biological research, demonstrating the compound's versatility in creating sensitive and selective sensors for metal ions (Singh et al., 2020).

Quantum Mechanical Investigations

Quantum mechanical studies have been conducted to understand the electronic properties and potential applications of pyridine-based derivatives synthesized from 4-Bromo-5-nitropyridin-2-amine. These studies, including DFT analysis, provide insights into the molecular orbitals, reactivity indices, and biological activities of the compounds, offering a basis for developing new materials and pharmaceuticals (Ahmad et al., 2017).

特性

IUPAC Name |

4-bromo-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZJCTZTDMZTOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516048 |

Source

|

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitropyridin-2-amine | |

CAS RN |

84487-11-6 |

Source

|

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)